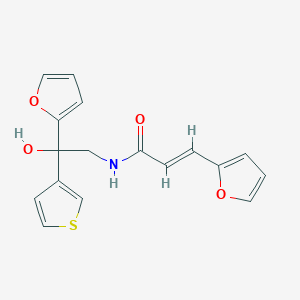

(E)-3-(furan-2-yl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)acrylamide

Description

The compound "(E)-3-(furan-2-yl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)acrylamide" features an acrylamide backbone with a stereospecific E-configuration. Its structure includes two furan-2-yl substituents, a thiophen-3-yl group, and a hydroxyl moiety on the ethyl side chain (Fig. 1).

Properties

IUPAC Name |

(E)-3-(furan-2-yl)-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO4S/c19-16(6-5-14-3-1-8-21-14)18-12-17(20,13-7-10-23-11-13)15-4-2-9-22-15/h1-11,20H,12H2,(H,18,19)/b6-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDQIUSOQVDYWMY-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=CC(=O)NCC(C2=CSC=C2)(C3=CC=CO3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=C/C(=O)NCC(C2=CSC=C2)(C3=CC=CO3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-3-(furan-2-yl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)acrylamide is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and comparative studies with related compounds.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 321.35 g/mol. The structure features a furan ring, a thiophene moiety, and an acrylamide functional group, which are known for their diverse biological activities.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

-

Antioxidant Activity :

- Research indicates that compounds with furan and thiophene rings often exhibit significant antioxidant properties. The presence of hydroxyl groups enhances this activity by scavenging free radicals.

- For instance, a study demonstrated that similar compounds showed effective inhibition of oxidative stress markers in vitro, suggesting potential protective effects against cellular damage .

-

Cholinesterase Inhibition :

- The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmission.

- In vitro assays reported IC50 values indicating that the compound exhibits competitive inhibition against these enzymes, which is beneficial for conditions like Alzheimer's disease .

- Antimicrobial Activity :

-

Anti-inflammatory Properties :

- Compounds with similar structures have been noted for their anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines and pathways. This aspect warrants further investigation to establish direct effects .

Table 1: Summary of Biological Activities

The mechanisms underlying the biological activities of (E)-3-(furan-2-yl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)acrylamide are hypothesized based on structural features:

- Antioxidant Mechanism : The hydroxyl groups in the structure likely facilitate hydrogen donation to free radicals, stabilizing them and preventing cellular damage.

- Enzyme Inhibition : The molecular docking studies suggest that the thiophene ring interacts favorably with the active sites of cholinesterases, enhancing binding affinity and leading to effective enzyme inhibition.

Scientific Research Applications

Anxiolytic Effects

Research indicates that compounds similar to (E)-3-(furan-2-yl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)acrylamide may act as positive allosteric modulators of nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype. This interaction is crucial for modulating neurotransmission related to anxiety and cognitive functions.

Case Studies:

- In animal models, related furan-based acrylamides exhibited significant anxiolytic-like activity. For example, doses of 0.5 mg/kg in mice led to observable anxiolytic effects in elevated plus maze tests.

- Chronic treatment with lower doses (0.1 mg/kg) increased efficacy, suggesting a dose-dependent response to these compounds.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Compounds containing furan and thiophene moieties have demonstrated effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

Research Findings:

- Preliminary studies indicate that derivatives of furan-based acrylamides may inhibit bacterial growth, warranting further investigation into their efficacy as antimicrobial agents.

Anticancer Potential

(E)-3-(furan-2-yl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)acrylamide has been explored for its potential as an anticancer agent due to its ability to inhibit tubulin polymerization and moderate histone deacetylase (HDAC) activity.

Mechanistic Insights:

- The compound's interaction with HDACs could lead to altered gene expression profiles associated with cancer progression.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The acrylamide scaffold is a common feature among analogs, but substituents and stereochemistry significantly influence bioactivity and physicochemical properties. Key comparisons include:

Table 1: Structural and Functional Comparison of Analogs

Physicochemical and Stability Profiles

- Solubility : The hydroxyl group improves aqueous solubility compared to nitro- or methoxy-substituted analogs .

- Stability : Thiophene’s aromaticity may reduce oxidative degradation compared to furan .

- Spectroscopic Data : NMR shifts for analogs (e.g., δ 7.51 ppm for indole protons in [7]) suggest distinct electronic environments for the target compound’s furan/thiophene protons .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (E)-3-(furan-2-yl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)acrylamide, and how can side reactions be minimized?

- Methodology : A stepwise approach using condensation reactions is advised. For example, acrylamide derivatives with heterocyclic groups (e.g., furan/thiophene) are synthesized via base-catalyzed Knoevenagel condensation between acryloyl chloride and amine intermediates . Protecting groups (e.g., tert-butoxycarbonyl) can shield reactive hydroxyl or amine moieties during intermediate steps. Catalytic methods, such as ruthenium-mediated alkylation (as seen in furan/thiophene systems), may improve regioselectivity .

Q. How should the compound’s stability be assessed during storage and handling?

- Methodology : Store in airtight containers under inert gas (e.g., argon) to prevent oxidation. Monitor degradation via HPLC or TLC under accelerated stability conditions (e.g., 40°C/75% relative humidity). Avoid exposure to light and moisture, as polyheterocyclic compounds are prone to hydrolysis and photochemical reactions .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and stereochemistry?

- Methodology : Use high-resolution NMR (¹H/¹³C) to confirm the (E)-configuration of the acrylamide double bond and resolve overlapping signals from furan/thiophene protons. X-ray crystallography (as applied to structurally similar acrylamides) provides unambiguous stereochemical validation . Pair LC-MS with a C18 column and acetonitrile/water gradients to assess purity (>98%) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in catalytic transformations?

- Methodology : Study the electronic effects of the furan/thiophene substituents using DFT calculations. The electron-rich thiophene may enhance electrophilic substitution reactivity, while the hydroxyl group could participate in hydrogen bonding, influencing regioselectivity in cross-coupling reactions . Experimental validation via kinetic isotope effects or Hammett plots can isolate electronic vs. steric contributions.

Q. How can researchers evaluate potential biological interactions, such as enzyme inhibition or receptor binding?

- Methodology : Screen for anti-inflammatory activity using COX-1/COX-2 inhibition assays, as demonstrated for structurally related acrylamides with antioxidant properties . Molecular docking studies (e.g., AutoDock Vina) can predict binding affinities to targets like NF-κB or estrogen receptors, leveraging the compound’s planar aromatic systems for π-π stacking .

Q. How should contradictory data on synthetic yields or biological activity be resolved?

- Methodology : Systematically vary reaction parameters (e.g., solvent polarity, temperature) to identify optimal conditions. For biological assays, validate results across multiple cell lines (e.g., HEK-293 vs. RAW 264.7 macrophages) and use orthogonal assays (e.g., Western blotting alongside ELISA) to confirm activity .

Q. What computational strategies can predict the compound’s environmental toxicity or biodegradability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.